molecular formula C13H14N2O4 B8733167 1-(4-Nitrobenzoyl)azepan-2-one CAS No. 14468-76-9

1-(4-Nitrobenzoyl)azepan-2-one

Cat. No.: B8733167
CAS No.: 14468-76-9
M. Wt: 262.26 g/mol
InChI Key: FQKPBKBZRUQTEB-UHFFFAOYSA-N
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Description

1-(4-Nitrobenzoyl)azepan-2-one is a seven-membered lactam (azepan-2-one) derivative functionalized with a 4-nitrobenzoyl group at the nitrogen atom. The 4-nitrobenzoyl moiety is an electron-withdrawing group (EWG), which is known to enhance antimicrobial activity in related compounds by increasing electrophilicity and improving interactions with biological targets .

Properties

CAS No.

14468-76-9

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

1-(4-nitrobenzoyl)azepan-2-one

InChI

InChI=1S/C13H14N2O4/c16-12-4-2-1-3-9-14(12)13(17)10-5-7-11(8-6-10)15(18)19/h5-8H,1-4,9H2

InChI Key

FQKPBKBZRUQTEB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)N(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Azepan-2-one Derivatives

describes azepan-2-ones with sulfonyl-based substituents (e.g., tosyl, 4-methoxyphenylsulfonyl). Key comparisons include:

  • Synthesis Yields : GP16 reactions for sulfonyl-substituted azepan-2-ones achieve yields of 58–93%, suggesting efficient synthetic routes for such derivatives .
  • Physical Properties : Melting points for sulfonyl derivatives range from 100°C (1-Tosylazocan-2-one) to 154°C (1-((4-Nitrophenyl)sulfonyl)azepan-2-one), indicating that nitro groups may enhance crystallinity .
  • Biological Implications : The nitro group in 1-((4-Nitrophenyl)sulfonyl)azepan-2-one could mimic the antimicrobial activity observed in benzimidazole derivatives (e.g., compound 9 in ), where the nitrobenzoyl group enhances antibacterial potency .

Nitrobenzoyl-Containing Heterocycles

  • Benzimidazole Derivatives : Compound 9 (4-[1-(4-Nitrobenzoyl)-1H-benzoimidazol-2-yl]-benzenesulfonic acid) exhibits broad-spectrum antimicrobial activity, attributed to the electron-withdrawing nitro group increasing electrophilicity and target binding . In contrast, 1-(4-Nitrobenzoyl)azepan-2-one’s lactam core may prioritize different pharmacological pathways.
  • Imidazopyridazines : highlights 8-nitro-2-(4-nitrobenzoyl)benzoimidazopyridazines, where dual nitro groups may enhance stability but reduce solubility compared to azepan-2-one derivatives .

Sugar-Modified Nitrobenzoyl Derivatives

Methyl 6-O-(4-nitrobenzoyl)-α-D-glucopyranoside () demonstrates how nitrobenzoyl groups on sugars improve physicochemical properties, such as solubility and bioavailability.

Ligand Binding and Multivalency

This contrasts with antimicrobial studies, highlighting the importance of structural context in bioactivity .

Data Tables

Table 1: Comparative Analysis of Nitrobenzoyl-Containing Compounds

Compound Name Core Structure Key Substituent Biological Activity Melting Point (°C) Synthesis Yield Reference
This compound Azepan-2-one 4-Nitrobenzoyl Not reported Not available Not available
1-((4-Nitrophenyl)sulfonyl)azepan-2-one Azepan-2-one 4-Nitrophenylsulfonyl Not reported 154 58–93%
Compound 9 () Benzimidazole 4-Nitrobenzoyl Antimicrobial (broad-spectrum) Not reported Not available
Methyl 6-O-(4-nitrobenzoyl)-glucoside Glucopyranoside 4-Nitrobenzoyl Physicochemical modulation Not reported High

Table 2: Impact of Electron-Withdrawing Groups (EWGs)

EWG Type Compound Class Observed Effect Reference
4-Nitrobenzoyl Benzimidazole Enhanced antimicrobial activity
4-Nitrobenzoyl Sialoside analogs No significant change in ligand affinity (CD22)
4-Nitrophenylsulfonyl Azepan-2-one Increased crystallinity (higher melting point)

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